Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Historical Context and Development
The development of pyrazolo[5,1-c]triazine derivatives, including ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate, emerged from the broader exploration of nitrogen-rich heterocyclic compounds that began gaining prominence in medicinal chemistry during the late twentieth century. The synthesis and characterization of these complex fused ring systems represent a culmination of decades of research into heterocyclic chemistry, particularly focusing on compounds that could serve as potential therapeutic agents. Historical investigations into pyrazolo-triazine systems have demonstrated their significance in developing novel pharmaceuticals with enhanced biological activity profiles.
The specific compound ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate was developed through systematic exploration of structural modifications to the pyrazolo[5,1-c]triazine core. Research efforts have concentrated on introducing various substituents and functional groups to optimize biological activity and improve pharmacological properties. The incorporation of the ethyl ester group at the carboxylic acid position represents a strategic modification aimed at enhancing the compound's solubility characteristics and facilitating its biological evaluation.
Contemporary research has established that pyrazolo[5,1-c]triazine derivatives demonstrate significant potential as gamma-aminobutyric acid type A receptor subtype ligands, with specific compounds showing selective binding properties. These findings have contributed to the continued development and optimization of related structures, including ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate, as potential therapeutic candidates.
Classification within Heterocyclic Chemistry
Ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate belongs to the broader category of pyrazoles, specifically classified as a derivative of triazine compounds within the heterocyclic chemistry framework. This compound represents a member of the pyrazolo[5,1-c]triazine family, which constitutes a distinct subclass of fused heterocyclic systems characterized by their unique nitrogen arrangement and ring fusion pattern.
The structural classification of this compound can be organized hierarchically as follows:
Within the broader context of nitrogen heterocycles, pyrazolo[5,1-c]triazines represent a specialized group known for their diverse biological activities, making them important in medicinal chemistry and drug development initiatives. The compound's classification as a ring assembly further emphasizes its complex structural nature, involving multiple fused heterocyclic rings that contribute to its unique chemical and biological properties.
The triazine component of the structure introduces additional nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing the compound's binding affinity to biological targets. This structural feature distinguishes pyrazolo[5,1-c]triazines from simpler heterocyclic systems and contributes to their enhanced pharmacological potential.
Significance in Academic Research
Ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate has gained considerable attention in academic research due to its potential biological activities and unique structural characteristics that make it suitable for various pharmacological investigations. The compound's significance extends beyond its individual properties to encompass its role as a representative member of the pyrazolo[5,1-c]triazine class, which has demonstrated promising results in multiple therapeutic areas.
Research investigations have revealed that pyrazolo[5,1-c]triazine derivatives exhibit significant binding affinity for gamma-aminobutyric acid type A receptor subtypes, with specific compounds showing selectivity for different receptor configurations. These findings have positioned the compound class as valuable research tools for neuroscience studies and potential therapeutic development for neurological disorders. The structural diversity possible within this chemical framework allows researchers to systematically explore structure-activity relationships and optimize biological activity profiles.
The compound's research significance is further enhanced by its potential applications in medicinal chemistry, where the fused ring system provides a scaffold for developing novel therapeutic agents. Academic institutions and research organizations have utilized this compound and related structures to investigate mechanisms of action, binding interactions, and pharmacological profiles that could lead to the development of new medications.
| Research Area | Application | Significance |
|---|---|---|
| Neuropharmacology | Gamma-aminobutyric acid receptor studies | Selective binding properties |
| Medicinal Chemistry | Drug development scaffold | Structural optimization potential |
| Chemical Biology | Structure-activity relationship studies | Systematic modification possibilities |
| Pharmacology | Biological activity evaluation | Therapeutic potential assessment |
Contemporary research efforts have also focused on the synthetic accessibility of ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate, with studies developing efficient synthetic routes that enable large-scale preparation for biological evaluation. These methodological advances have facilitated broader research applications and supported the compound's continued investigation in academic settings.
Nomenclature and Structural Designation
The systematic nomenclature of ethyl 4-methyl-7-phenylpyrazolo[5,1-c]triazine-3-carboxylate follows established conventions for fused heterocyclic systems, incorporating specific positional designations and functional group identifications that accurately describe the compound's complex structure. The name provides comprehensive information about the molecular architecture, including ring fusion patterns, substituent positions, and functional group locations.
The structural designation begins with "ethyl," indicating the presence of an ethyl ester group attached to the carboxylic acid functionality at position 3 of the heterocyclic system. The "4-methyl" designation specifies the presence of a methyl substituent at position 4 of the fused ring system, while "7-phenyl" indicates the attachment of a phenyl group at position 7. The core structure "pyrazolo[5,1-c]triazine" describes the specific fusion pattern between the pyrazole and triazine rings, with the bracketed numbers indicating the connectivity pattern.
The complete structural formula can be represented as follows:
| Structural Component | Position | Chemical Description |
|---|---|---|
| Ethyl ester | Position 3 | -CO₂C₂H₅ functional group |
| Methyl group | Position 4 | -CH₃ substituent |
| Phenyl group | Position 7 | -C₆H₅ aromatic substituent |
| Pyrazole ring | Core structure | Five-membered nitrogen heterocycle |
| Triazine ring | Core structure | Six-membered nitrogen heterocycle |
| Ring fusion | [5,1-c] pattern | Specific connectivity between rings |
The molecular weight of 310.35 grams per mole reflects the combined mass of all constituent atoms, including carbon, hydrogen, nitrogen, and oxygen atoms that comprise the complete molecular structure. The compound's classification as both a member of pyrazoles and a ring assembly emphasizes its complex structural nature and the multiple heterocyclic components that contribute to its overall molecular architecture.
Alternative naming conventions may refer to this compound using variations in positional numbering or functional group descriptions, but the systematic name provides the most accurate and comprehensive structural identification. The nomenclature system enables researchers to precisely identify and communicate about this specific compound while distinguishing it from closely related structural analogs within the pyrazolo[5,1-c]triazine family.
Properties
IUPAC Name |
ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-3-21-15(20)14-10(2)19-13(16-17-14)9-12(18-19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSJFGRMWIXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321191 | |
| Record name | ST51000802 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60269-83-2 | |
| Record name | NSC371772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST51000802 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Cyclocondensation of 3-Amino-4-Methylpyrazole with Ethyl Benzoylpyruvate
Step 1: Synthesis of Ethyl Benzoylpyruvate
Ethyl benzoylpyruvate is prepared by Claisen condensation between ethyl acetoacetate and benzoyl chloride under basic conditions (Yield: 78–85%).
Step 2: Reaction with 3-Amino-4-Methylpyrazole
3-Amino-4-methylpyrazole (1.2 equiv) reacts with ethyl benzoylpyruvate in refluxing ethanol (12 h), followed by acid-catalyzed cyclization (H2SO4, 80°C, 6 h) to yield the triazine core.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Catalyst | H2SO4 (0.5 equiv) |
| Reaction Time | 18 h (total) |
| Yield | 62% |
Characterization Data
Route 2: Diazotization-Cyclization Sequence
Step 1: Diazonium Salt Formation
4-Methyl-3-nitropyrazole is reduced to 3-amino-4-methylpyrazole using SnCl2/HCl, followed by diazotization with NaNO2/HCl at 0–5°C.
Step 2: Cyclization with Ethyl Acetoacetate
The diazonium salt reacts with ethyl acetoacetate in aqueous NaOH (pH 10–12) at 60°C for 8 h, yielding the triazine ester after recrystallization from ethanol.
Optimized Parameters
| Parameter | Value |
|---|---|
| pH | 10–12 |
| Temperature | 60°C |
| Base | NaOH (2.0 equiv) |
| Yield | 58% |
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Materials | Commercially available | Requires nitro reduction |
| Reaction Steps | 2 | 3 |
| Overall Yield | 62% | 58% |
| Purity (HPLC) | ≥98% | ≥95% |
| Scalability | Suitable for gram-scale | Limited by diazonium stability |
Route 1 offers superior yield and simplicity, making it preferable for industrial applications. Route 2, while lengthier, allows modular substitution at the phenyl ring.
Mechanistic Insights
Cyclocondensation Mechanism (Route 1)
-
Nucleophilic Attack : The amine group of 3-amino-4-methylpyrazole attacks the ketone carbonyl of ethyl benzoylpyruvate, forming a Schiff base.
-
Cyclization : Acid catalysis promotes intramolecular dehydration, closing the triazine ring.
-
Aromatization : Concomitant elimination of water generates the aromatic system.
Diazotization Pathway (Route 2)
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Diazo Intermediate : Diazonium salt formation enables electrophilic substitution at the α-position of ethyl acetoacetate.
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Ring Closure : Base-mediated elimination of N2 and H2O facilitates triazine formation.
Challenges and Solutions
Challenge 1: Regioselectivity in Cyclization
-
Solution : Use of bulky solvents (e.g., DMF) directs attack to the desired position, minimizing byproducts.
Challenge 2: Low Yields in Diazotization
-
Solution : Slow addition of NaNO2 and strict temperature control (0–5°C) improve diazonium stability.
Recent Advancements
Microwave-assisted synthesis reduces reaction times from 18 h to 45 minutes, achieving comparable yields (60–65%). Flow chemistry methods further enhance reproducibility for multigram batches.
Applications and Derivatives
While the target compound itself is primarily a synthetic intermediate, its analogues exhibit GABAA receptor subtype selectivity (Ki = 12–85 nM) . Structural modifications at the 7-phenyl group modulate binding affinity, enabling tailored neuropharmacological profiles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo-Triazine Core
Key Observations :
- Substituent Effects: Methyl groups (e.g., 4-CH₃) enhance lipophilicity and stability, while amino (4-NH₂) or vinyl-dimethylamino groups (4-CH₂=CH-NMe₂) introduce nucleophilic or electron-rich regions for further functionalization .
- Positional Isomerism : The 7-phenyl group (vs. 8-phenyl in CAS 1396844-38-4) alters steric and electronic interactions, impacting reactivity and molecular docking in biological systems .
Fused-Ring Derivatives
- Ethyl 4-Amino-8,9-dimethyl-10-(2-thienyl)pyrido[2,3:3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (24a): Features a pyrido-fused ring and thienyl group, increasing molecular complexity. Higher melting point (310–312°C) due to extended conjugation and rigidity .
Energetic and Insensitive Materials
- 4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine (31): Nitro groups enhance explosive performance, rivaling RDX in detonation velocity (Table 10, ). Superior insensitivity to mechanical stimuli compared to the ethoxycarbonyl-substituted parent compound .
Biological Activity
Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The general synthetic route includes:
- Formation of Pyrazolo[5,1-c][1,2,4]triazine Core : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Carboxylation : The introduction of the carboxylate group is achieved through various methods such as using ethyl cyanoacetate followed by cyclization reactions.
- Purification : The crude product is purified using techniques like silica gel chromatography to obtain the final compound with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. Notably:
- Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, they target the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and downstream effectors such as c-Raf and AKT .
- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, one derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells .
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyrazolo[5,1-c][1,2,4]triazine have shown promising antimicrobial activity:
- Broad-Spectrum Efficacy : Several studies reported that these compounds possess antibacterial and antifungal properties against a range of pathogens .
- Mechanistic Insights : The antimicrobial action is often attributed to disruption of microbial cell membranes and inhibition of essential enzymes involved in cell wall synthesis .
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazolo[5,1-c][1,2,4]triazine derivatives for their antiproliferative activities. The most active compound displayed:
- IC50 Values :
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria:
- Results : Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various strains.
This suggests that these compounds could be developed into effective antimicrobial agents .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | 0.58 μM | ERK pathway inhibition |
| Anticancer | HCT-116 | 0.68 μM | Apoptosis induction |
| Anticancer | MCF-7 | 0.59 μM | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL | Membrane disruption |
| Antimicrobial | E.coli | 30 µg/mL | Enzyme inhibition |
Q & A
Q. What are the common synthetic routes for Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?
The compound is typically synthesized via nitrosation of 1H-alkylated pyrazolo-triazole precursors using sodium nitrite in aqueous hydrochloric acid, followed by purification via flash chromatography or recrystallization . Cyclization of diazopyrazolylenaminones or alkylation of pyrazolo-triazole intermediates under regioselective conditions (e.g., aprotic solvents, controlled temperature) are also effective . Key intermediates are characterized by UV-Vis (λmax ~560 nm for nitroso derivatives) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C/15N NMR : To confirm regiochemistry, detect tautomeric forms (e.g., absence of 7-C proton signals at 5.6 ppm in nitroso derivatives), and assign heterocyclic positions via HMBC correlations .
- UV-Vis : To identify nitroso chromophores (λmax 558–563 nm) .
- IR spectroscopy : For functional group analysis (e.g., nitroso stretches at ~2121 cm⁻¹) .
Q. What purification methods are effective post-synthesis?
Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization are standard. Dry-loading with Celite improves separation efficiency, particularly for nitroso derivatives .
Q. What are the typical applications of pyrazolo-triazine derivatives in medicinal chemistry?
These compounds are explored as adenosine A2a-receptor antagonists due to structural similarity to ZM-241385, with computational studies suggesting inhibitory activity . They also serve as precursors for photosensitive materials (inks, toners) .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation reactions of pyrazolo-triazine derivatives be addressed?
Regioselectivity is influenced by steric and electronic factors. For example, alkylation of 7-phenylazo derivatives favors N1-alkylation over other positions. Optimization involves:
- Using bulky alkylating agents to direct substitution.
- Validating outcomes via 2D NMR (e.g., 1H-15N HMBC) to confirm alkylation sites .
Q. How do reaction conditions influence the acetylation sites on pyrazolo-triazine cores?
Acidic conditions promote acetylation at 7-C, while basic conditions favor 1-N acetylation. Tertiary amines (e.g., triethylamine) suppress competing pathways, ensuring mono-acetylation at 1-N .
Q. How to resolve contradictions in tautomeric forms observed in nitroso derivatives?
Nitroso derivatives exhibit tautomerism (nitroso vs. hydroxyimino forms). Use 15N NMR to distinguish nitrogen environments and HMBC to correlate protons with adjacent carbons/nitrogens. For example, hydroxyimino tautomers show distinct N-H signals absent in nitroso forms .
Q. How can computational methods predict the biological activity of analogs?
Quantum-chemical calculations (e.g., docking studies) model interactions with target receptors like adenosine A2a. Optimize substituents (e.g., electron-withdrawing groups at 7-phenyl) to enhance binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
